molecular formula C10H15N3O2 B1339917 2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid CAS No. 115891-14-0

2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid

Cat. No. B1339917
CAS RN: 115891-14-0
M. Wt: 209.24 g/mol
InChI Key: AVHDFTKGEOINML-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of novel, symmetrical, tetrasubstituted metallophthalocyanines (cobalt, zinc, and copper) bearing four 2-{2-(Dimethylamino)ethylamino} ethoxy units was reported . The dinitrile derivative was converted into the water-soluble quaternized product by its reaction with methyl iodide .


Molecular Structure Analysis

The molecular structure of 2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid is represented by the linear formula: (CH3)2NCH2CH2OCH2CH2OH . Its molecular weight is 133.19 .


Chemical Reactions Analysis

The chemical reactions of 2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid involve its use as a monomer in the production of polymers with a wide range of applications . It also plays a role in the synthesis of novel, symmetrical, tetrasubstituted metallophthalocyanines .

Scientific Research Applications

Gene Delivery

DMAA derivatives have been studied for their potential in gene delivery due to their ability to form electrostatic complexes with anionic biomacromolecules like DNA and RNA. This application is crucial for advancing gene therapy techniques .

Drug Delivery Systems

The compound’s interaction with mucosal membranes makes it a candidate for developing drug delivery systems, such as ocular drug delivery for conditions like glaucoma .

Anticancer Therapy

DMAA-based nanogels have been explored for their thermosensitive properties, making them suitable for delivering anticancer drugs like doxorubicin .

Polymer Synthesis

DMAA is used in the synthesis of cationic polymers, which serve as flocculants, coagulants, dispersants, and stabilizers in various industrial processes .

Thermoresponsive Materials

The thermoresponsive nature of DMAA-containing polymers can be utilized in creating materials that respond to temperature changes, which has implications in smart textiles and environmental sensors .

Biocompatible Coatings

Due to its biocompatibility, DMAA can be used to modify surfaces and create coatings that are non-toxic and safe for contact with biological tissues .

pH-responsive Materials

DMAA’s structure allows it to respond to pH changes, which can be applied in developing pH-sensitive drug delivery systems that release medication in response to the body’s pH levels .

Analytical Chemistry

As a derivative of nicotinic acid, DMAA may have applications in analytical chemistry as a reagent or a component in the synthesis of more complex molecules used in various assays.

Mechanism of Action

While the exact mechanism of action of 2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid is not specified in the search results, it’s known that similar compounds with tertiary amine methacrylates respond to pH, temperature, and other conditions . This makes them potentially crucial for applications where unusual pH gradients are present, such as in cells under several physiological and pathological conditions .

properties

IUPAC Name

2-[2-(dimethylamino)ethylamino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-13(2)7-6-12-9-8(10(14)15)4-3-5-11-9/h3-5H,6-7H2,1-2H3,(H,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHDFTKGEOINML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid

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